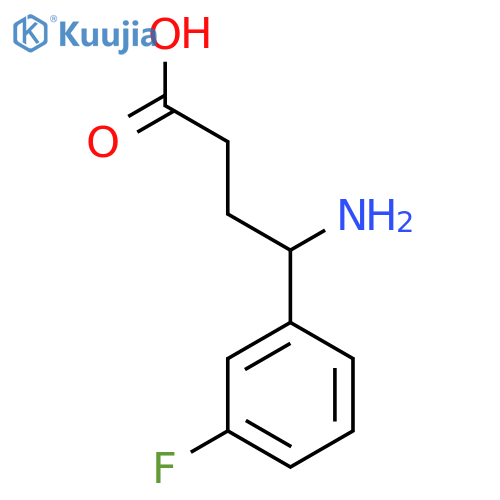Cas no 1270584-19-4 (4-amino-4-(3-fluorophenyl)butanoic acid)

1270584-19-4 structure
商品名:4-amino-4-(3-fluorophenyl)butanoic acid
4-amino-4-(3-fluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(3-fluorophenyl)butanoic acid
- 1270584-19-4
- EN300-1854390
- AKOS006321036
-
- インチ: 1S/C10H12FNO2/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)
- InChIKey: AFOGEIPHDANNJG-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C(CCC(=O)O)N
計算された属性
- せいみつぶんしりょう: 197.08520679g/mol
- どういたいしつりょう: 197.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 63.3Ų
4-amino-4-(3-fluorophenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854390-2.5g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-5g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-5.0g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1854390-0.5g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-0.05g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-10g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-0.25g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-1g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-0.1g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1854390-1.0g |
4-amino-4-(3-fluorophenyl)butanoic acid |
1270584-19-4 | 1g |
$1100.0 | 2023-06-03 |
4-amino-4-(3-fluorophenyl)butanoic acid 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1270584-19-4 (4-amino-4-(3-fluorophenyl)butanoic acid) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量